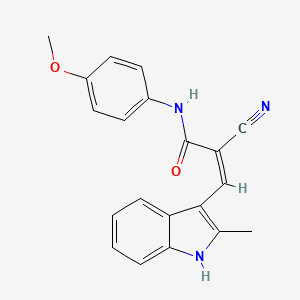
2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)acrylamide" often involves multi-step chemical reactions, including condensation processes under basic conditions. For example, a related compound was synthesized from the condensation of specific carbaldehyde and cyanoacetamide in boiling ethanol, demonstrating the feasibility of producing complex cyanoacrylamides with high yields (Kariuki et al., 2022). Another approach involved a one-pot reaction of acetamide with substituted isothiocyanates, showcasing the versatility of methods available for synthesizing acrylamide derivatives (Bondock et al., 2014).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including cyanoacrylamides, is often determined using spectroscopic techniques such as NMR and X-ray crystallography. These methods provide detailed information on the molecular geometry, confirming the structure of synthesized compounds. For instance, X-ray crystallography was used to confirm the stereochemistry and structure of novel diastereoselective synthesized compounds, illustrating the importance of structural analysis in understanding these molecules (Bondock et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving acrylamide derivatives can vary widely, depending on the functional groups present. Some studies focus on the herbicidal activity of certain acrylamides, indicating their potential utility in agricultural applications. For example, 2-cyanoacrylates with specific substituents displayed good herbicidal activities, highlighting their functional versatility (Wang et al., 2004).
Physical Properties Analysis
The physical properties of cyanoacrylamides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on similar compounds have shown that distinct stacking modes and molecular interactions can significantly affect their optical properties, which is vital for materials science applications (Song et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure of acrylamide derivatives. Research on derivatives such as 2-cyano-3-substituted-amino acrylamides revealed their potential in antiviral applications, demonstrating the broad spectrum of chemical behavior these compounds can exhibit (Yang et al., 2010).
properties
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-18(17-5-3-4-6-19(17)22-13)11-14(12-21)20(24)23-15-7-9-16(25-2)10-8-15/h3-11,22H,1-2H3,(H,23,24)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGKZNFTKYBNY-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


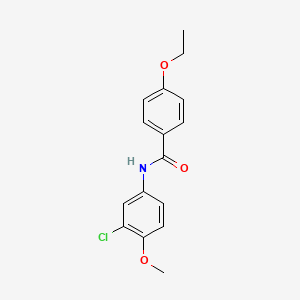
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5641271.png)
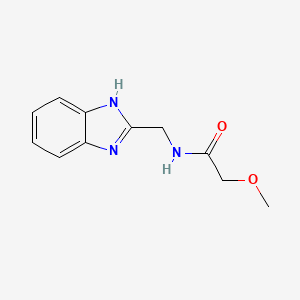
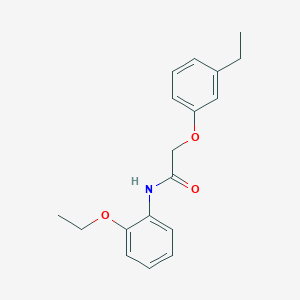
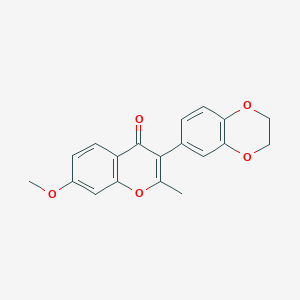
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5641318.png)
![1,3-dimethyl-6-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5641321.png)
![5-[5-(3-isobutyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5641335.png)
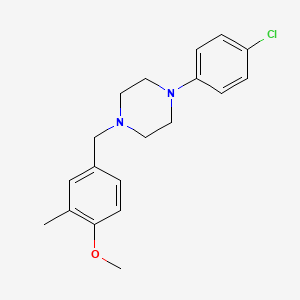

![7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5641348.png)
![N-[(mesitylamino)carbonothioyl]-3-methylbenzamide](/img/structure/B5641351.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5641358.png)